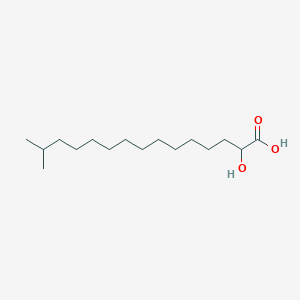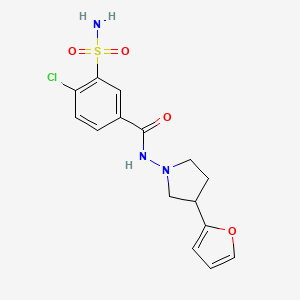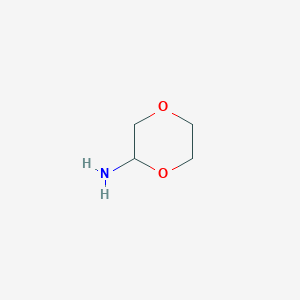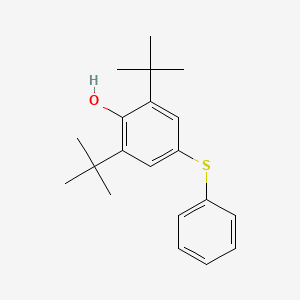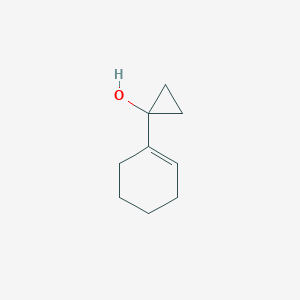
Cyclopropanol, 1-(1-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is an organic compound that features a cyclopropanol ring attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a carbene precursor, such as diazomethane, in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the cyclopropanol ring attached to the cyclohexene ring .
Industrial Production Methods
Industrial production of Cyclopropanol, 1-(1-cyclohexen-1-yl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Cyclopropanol, 1-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
科学的研究の応用
Cyclopropanol, 1-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
作用機序
The mechanism of action of Cyclopropanol, 1-(1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropanol ring’s strain and the cyclohexene ring’s conjugation play significant roles in its reactivity .
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclohexene: A six-membered ring with one double bond.
Cyclopropanone: A three-membered ring ketone.
Uniqueness
Cyclopropanol, 1-(1-cyclohexen-1-yl)- is unique due to its combination of a strained cyclopropanol ring and a conjugated cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
37609-30-6 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1-(cyclohexen-1-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c10-9(6-7-9)8-4-2-1-3-5-8/h4,10H,1-3,5-7H2 |
InChIキー |
BHZQRZKURLIWHW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


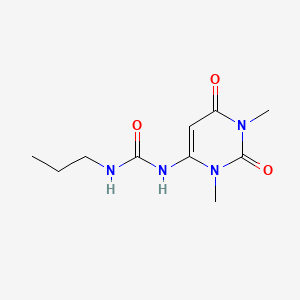
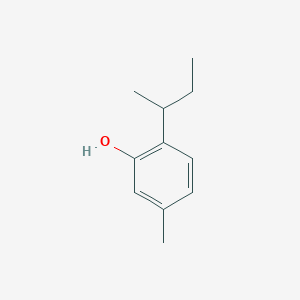
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)



